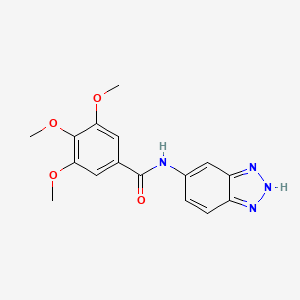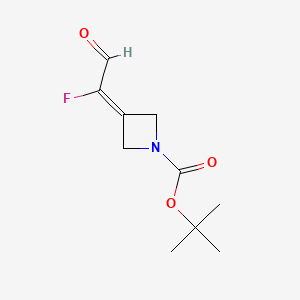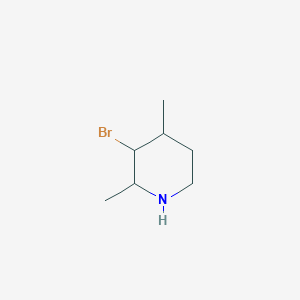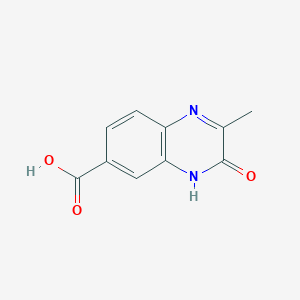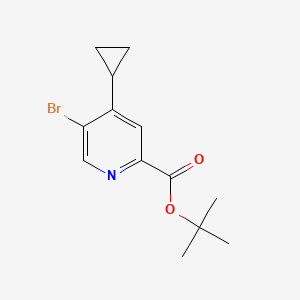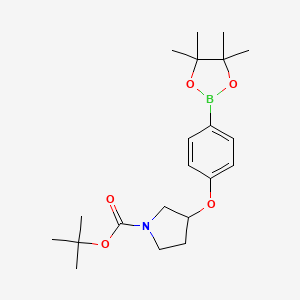
2-(Methyl(p-tolyl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl(p-tolyl)amino)acetonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a methyl group and a p-tolyl group attached to an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(p-tolyl)amino)acetonitrile typically involves the reaction of p-toluidine with acetonitrile in the presence of a catalyst. One common method includes using potassium fluoride and tetrabutylammonium bromide in acetonitrile at room temperature for about 6 hours under an inert atmosphere . The reaction yields the desired product with a moderate yield of around 47%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methyl(p-tolyl)amino)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
Substitution: Formation of substituted acetonitriles.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of amides or carboxylic acids.
Applications De Recherche Scientifique
2-(Methyl(p-tolyl)amino)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its structural properties.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Catalysis: Acts as a ligand or catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Methyl(p-tolyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including nucleophilic substitution, addition, and elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-2-(phenylamino)acetonitrile
- 2-(Cyclohexylamino)-2-phenylacetonitrile
- 2-(Isopropylamino)-2-phenylacetonitrile
- 2-(4-Chlorophenyl)-2-(mesitylamino)acetonitrile
Uniqueness
2-(Methyl(p-tolyl)amino)acetonitrile is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
2-(N,4-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12(2)8-7-11/h3-6H,8H2,1-2H3 |
Clé InChI |
XYZYHPIQLBBOHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



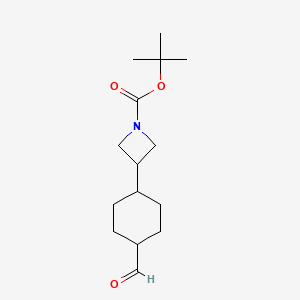
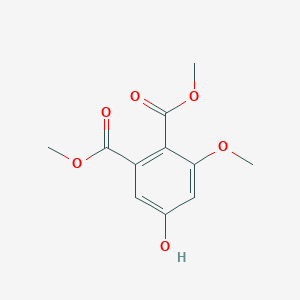

![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
